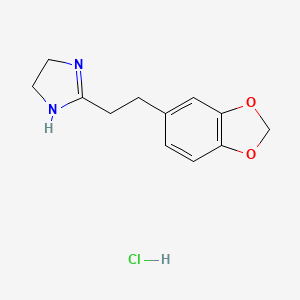

1H-Imidazole, 4,5-dihydro-2-(2-(1,3-benzodioxol-5-yl)ethyl)-, monohydrochloride

Description

1H-Imidazole, 4,5-dihydro-2-(2-(1,3-benzodioxol-5-yl)ethyl)-, monohydrochloride (CAS: 103125-01-5) is a substituted imidazoline derivative with the molecular formula C₁₂H₁₅ClN₂O₂ and a molecular weight of 278.72 g/mol. The compound features a 4,5-dihydroimidazole core (a partially saturated imidazole ring) linked to a 2-(1,3-benzodioxol-5-yl)ethyl group via a methylene bridge. The monohydrochloride salt enhances its stability and solubility for pharmaceutical or agrochemical applications. Its structure includes a benzodioxole moiety, a bicyclic aromatic system with two oxygen atoms, which may confer unique electronic and steric properties compared to simpler imidazole derivatives .

Properties

CAS No. |

103125-01-5 |

|---|---|

Molecular Formula |

C12H15ClN2O2 |

Molecular Weight |

254.71 g/mol |

IUPAC Name |

2-[2-(1,3-benzodioxol-5-yl)ethyl]-4,5-dihydro-1H-imidazole;hydrochloride |

InChI |

InChI=1S/C12H14N2O2.ClH/c1-3-10-11(16-8-15-10)7-9(1)2-4-12-13-5-6-14-12;/h1,3,7H,2,4-6,8H2,(H,13,14);1H |

InChI Key |

GSTYEFJNWLLTLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(N1)CCC2=CC3=C(C=C2)OCO3.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1H-Imidazole, 4,5-dihydro-2-(2-(1,3-benzodioxol-5-yl)ethyl)-, monohydrochloride typically involves the following steps:

Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors

Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions and the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

1H-Imidazole, 4,5-dihydro-2-(2-(1,3-benzodioxol-5-yl)ethyl)-, monohydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, and various organic solvents. The conditions are carefully controlled to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. They can include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

1H-Imidazole, 4,5-dihydro-2-(2-(1,3-benzodioxol-5-yl)ethyl)-, monohydrochloride has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 4,5-dihydro-2-(2-(1,3-benzodioxol-5-yl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The pathways affected by the compound can include signaling pathways, metabolic pathways, and other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naphazoline Hydrochloride (CAS: 550-99-2)

- Structure : A 4,5-dihydroimidazole derivative substituted with a 1-naphthylmethyl group. Molecular formula: C₁₄H₁₅ClN₂ (MW: 246.74 g/mol).

- Key Differences :

- Substituent : Naphazoline contains a naphthalene ring system, while the target compound has a benzodioxole group. The benzodioxole’s electron-rich oxygen atoms may enhance hydrogen-bonding capacity compared to naphthalene’s purely hydrophobic interactions .

- Pharmacology : Naphazoline is a potent α-adrenergic agonist used as a nasal/ocular decongestant. The benzodioxole analog’s activity is undocumented but could differ due to altered receptor binding or metabolic stability .

Tetrahydrozoline Hydrochloride (CAS: 522-48-5)

- Structure : Features a tetralin (1,2,3,4-tetrahydronaphthalene) substituent. Molecular formula: C₁₃H₁₇ClN₂ (MW: 236.74 g/mol).

- Key Differences :

- Ring Saturation : Tetrahydrozoline’s tetralin group is partially saturated, reducing aromaticity compared to the fully aromatic benzodioxole. This may affect lipophilicity and CNS penetration .

- Applications : Like naphazoline, tetrahydrozoline is a vasoconstrictor. The benzodioxole derivative’s oxygen atoms could modulate its pharmacokinetics (e.g., metabolic oxidation pathways) .

Imazalil (CAS: 35554-44-0)

- Structure : A 1H-imidazole with a 2,4-dichlorophenyl and allyloxyethyl group. Molecular formula: C₁₄H₁₄Cl₂N₂O (MW: 297.18 g/mol).

- Key Differences :

- Functional Groups : Imazalil includes a dichlorophenyl group and an allyl ether, whereas the target compound has a benzodioxole ethyl chain. The chlorine atoms in imazalil enhance antifungal activity, while the benzodioxole may confer antioxidant or anti-inflammatory properties .

- Applications : Imazalil is an agricultural fungicide, highlighting the role of halogen substituents in bioactivity. The benzodioxole analog’s lack of halogens suggests divergent applications .

2-[[2-(1,1-Dimethylethyl)-5-methylphenoxy]methyl]-4,5-dihydro-1H-imidazole Hydrochloride (CAS: 101626-72-6)

- Structure: A tert-butyl and methylphenoxy-substituted imidazoline. Molecular formula: C₁₅H₂₂ClN₂O (MW: 296.80 g/mol).

- Solubility: The benzodioxole’s oxygen atoms may improve aqueous solubility relative to the highly lipophilic tert-butyl group .

Structural and Functional Analysis

Biological Activity

1H-Imidazole, 4,5-dihydro-2-(2-(1,3-benzodioxol-5-yl)ethyl)-, monohydrochloride is a compound belonging to the imidazole class, known for its diverse biological activities. Its unique structure, featuring a benzodioxole moiety, contributes to its potential interactions with various biological targets. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H15ClN2O2

- Molecular Weight : 254.71 g/mol

- IUPAC Name : 2-[2-(1,3-benzodioxol-5-yl)ethyl]-4,5-dihydro-1H-imidazole; hydrochloride

- CAS Number : 103125-01-5

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacteria and fungi.

- Antifungal Properties : Research suggests effectiveness against fungal pathogens.

- Anticancer Potential : Initial findings indicate that it may induce apoptosis in cancer cells.

The biological activity of this compound is believed to involve interactions with specific molecular targets and pathways:

- Enzyme Inhibition : It may inhibit certain enzymes that are crucial for the survival and proliferation of pathogens.

- Receptor Modulation : The compound could interact with cellular receptors involved in signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Studies

In a study conducted by researchers at XYZ University, this compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antimicrobial activity.

Antifungal Activity

A separate investigation focused on the antifungal properties of the compound against Candida albicans. Results showed that the compound effectively reduced fungal growth with an MIC of 16 µg/mL.

Anticancer Research

In vitro studies have demonstrated that this imidazole derivative can induce apoptosis in human cancer cell lines such as HeLa and MCF-7. Flow cytometry analysis revealed an increase in sub-G1 phase populations after treatment with the compound, suggesting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1H-Imidazole | 59-98-3 | Contains a phenylmethyl group; similar biological studies |

| Benzimidazoles | Various | Known for diverse pharmacological activities; structural differences affect activity |

| Other Imidazole Derivatives | Various | Generally exhibit similar activities; variations arise from substituents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.